2,5-Dimethoxyphenyl Substituent Confers Superior Anticancer Activity vs. Alternative Positional Isomers in 1,3,4-Oxadiazole Series
In a systematic SAR study of 2,5-disubstituted 1,3,4-oxadiazole derivatives by Polkam et al. (2021), the 2-(2,5-dimethoxyphenyl)-substituted analog 9i (2-(2,5-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole) demonstrated superior activity against MDA-MB-231 breast cancer cells compared to compounds bearing alternative aryl substitution patterns in the same series [1]. While this study employed a thioether-linked scaffold rather than the benzamide linkage present in CAS 921140-16-1, the 2,5-dimethoxyphenyl pharmacophore at the oxadiazole 2-position (equivalent to the 5-position in CAS 921140-16-1 nomenclature) was identified as the key activity-conferring structural feature [1]. Importantly, the 2,5-dimethoxy pattern was also reported to confer superior activity in a related 1,3,4-oxadiazole thioether series, where 2-(2,5-dimethoxyphenyl)-5-butylthio-1,3,4-oxadiazole displayed excellent activity specifically against breast cancer cell lines, while analogs with different dimethoxy positional arrangements showed reduced potency [1][2].
| Evidence Dimension | Anticancer activity dependence on dimethoxyphenyl substitution pattern |
|---|---|
| Target Compound Data | CAS 921140-16-1 bears 2,5-dimethoxyphenyl at oxadiazole 5-position; no direct peer-reviewed IC50 data available for this exact compound from allowed sources. |
| Comparator Or Baseline | 2-(2,5-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole (compound 9i) demonstrated superior activity against MDA-MB-231 cells vs. other substitution patterns in the same series; 2-(2,5-dimethoxyphenyl)-5-butylthio-1,3,4-oxadiazole displayed excellent activity against breast cancer cell lines (Polkam 2021). |
| Quantified Difference | Qualitative superiority of 2,5-dimethoxyphenyl substitution established; exact fold-difference vs. 2,4- or 3,5-dimethoxy isomers not reported in accessible data for benzamide series. |
| Conditions | In vitro anticancer screening against human cancer cell lines including MDA-MB-231 (breast), reported in Polkam et al., Russian Chemical Bulletin, 2021. |
Why This Matters
Procurement of CAS 921140-16-1 is justified when SAR hypotheses require the 2,5-dimethoxyphenyl pharmacophore, which class-level evidence indicates is superior for breast cancer cell line activity compared to alternative dimethoxy positional isomers.
- [1] Polkam, N., et al. (2021). Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. Russian Chemical Bulletin, 70(3), 580–584. View Source
- [2] Polkam, N., et al. (2017). Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents. (Reported via Academia.edu with MDA-MB-231 activity data). View Source
